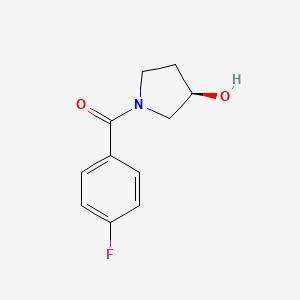

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, also known as 4-FB-Pyrrolidin-3-ol, is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has been shown to have potential applications in pharmaceuticals, biochemistry, and biotechnology.

Applications De Recherche Scientifique

Synthesis and Reactivity

One significant area of scientific research involving (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol relates to its synthesis and reactivity. Studies have explored the synthesis of complex molecules through various reactions involving pyrrolidine derivatives. For instance, a comprehensive study on the synthesis, characterization, and reactivity of heterocyclic molecules demonstrated the potential of pyrrolidine derivatives in forming stable compounds with applications in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017). The study highlighted the molecule's stability, charge transfer capabilities, and hyper-conjugative interactions, emphasizing its utility in developing new molecular frameworks for various scientific applications.

Catalysis

In catalysis, this compound derivatives have been investigated for their role in enhancing reaction efficiencies. Research on ligand-controlled regioselectivity in hydrothiolation reactions using rhodium N-heterocyclic carbene catalysts showcases the importance of pyrrolidine derivatives in modifying catalytic activity and selectivity (Di Giuseppe et al., 2012). These studies provide insights into how modifications in the pyrrolidine core can influence the outcome of catalytic processes, offering pathways to more efficient and selective synthetic strategies.

Fluorescence and Sensing

Research has also focused on the fluorescent properties of pyrrolidine derivatives for sensing applications. A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the potential of pyrrolidine-based compounds in environmental and biological sensing (Yang et al., 2013). The reversible fluorescence response of these molecules to pH changes makes them valuable tools for detecting acidic and basic conditions in various settings.

Material Science

In material science, pyrrolidine derivatives have been explored for their electronic properties and quantum efficiency, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). Investigations into the tuning of electronic properties and quantum efficiency of Ir(III) carbene complexes with pyrrolidine ligands have demonstrated the potential of these compounds in improving the performance of photonic devices (Liu et al., 2014). These findings open avenues for the application of pyrrolidine derivatives in the fabrication of more efficient and durable photonic materials.

Propriétés

IUPAC Name |

(4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUGBRAVADPCFK-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)